molecular formula C17H11Cl2N3O4 B2621553 2,4-dichloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862808-63-7

2,4-dichloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2621553
CAS No.: 862808-63-7
M. Wt: 392.19
InChI Key: BEGACCUJOACWPB-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 862808-63-7) is a high-purity research chemical offered for investigative applications. This compound belongs to the chemical class of N-(1,3,4-oxadiazol-2-yl)benzamides, which have been identified in scientific literature as a privileged scaffold for the development of novel antibacterial agents . Preliminary research on structurally similar compounds within this family has demonstrated highly potent activity against a range of clinically significant Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL . Furthermore, related N-(1,3,4-oxadiazol-2-yl)benzamides have shown promising activity against the urgent-threat Gram-negative pathogen Neisseria gonorrhoeae , the causative agent of gonorrhea, against which current treatment options are increasingly failing . While the exact mechanism of action for this specific analog is under investigation, studies on closely related halogenated N-(1,3,4-oxadiazol-2-yl)benzamides suggest they may function as multitargeting antibiotics, potentially impacting essential bacterial processes such as menaquinone biosynthesis, iron regulation, and bacterial membrane integrity . The 1,4-benzodioxane moiety is a recognized template in medicinal chemistry, frequently employed to design molecules with diverse biological activities . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,4-dichloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O4/c18-10-2-3-11(12(19)8-10)15(23)20-17-22-21-16(26-17)9-1-4-13-14(7-9)25-6-5-24-13/h1-4,7-8H,5-6H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGACCUJOACWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with 2,4-dichlorobenzoyl chloride to form the intermediate 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide. This intermediate is further reacted with 1,3,4-oxadiazole-2-thiol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the benzodioxin moiety.

    Substitution: The dichlorobenzamide moiety allows for substitution reactions, where chlorine atoms can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the benzodioxin ring, while substitution reactions can produce derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 2,4-dichloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibit notable anticancer properties. A study demonstrated that derivatives of benzamide can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The oxadiazole moiety is particularly recognized for its role in enhancing the bioactivity of these compounds against cancer cells .

Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Studies have reported that benzamide derivatives possess effective antibacterial and antifungal activities. The incorporation of the benzodioxin structure is believed to enhance the interaction with microbial targets, leading to increased efficacy .

Agricultural Science

Pesticidal Applications
In agricultural research, this compound has been studied for its potential use as a pesticide. Its chemical structure allows it to act on specific biochemical pathways in pests while minimizing harm to beneficial insects. Field studies have shown that similar compounds can effectively control pest populations without significant environmental impact .

Material Science

Polymer Development
In material science, this compound can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Research indicates that incorporating oxadiazole units into polymer matrices can improve their thermal stability and chemical resistance. This application is particularly relevant for developing materials used in high-performance applications such as electronics and aerospace .

Case Studies

Study Title Focus Area Findings
Anticancer Activity of Benzamide DerivativesMedicinal ChemistryDemonstrated significant inhibition of cancer cell proliferation and induction of apoptosis .
Evaluation of Antimicrobial EfficacyMicrobiologyShowed effective antibacterial and antifungal activity against various strains .
Pesticidal Efficacy in Field TrialsAgricultural ScienceSuccessfully controlled pest populations with minimal environmental impact .
Synthesis of High-performance PolymersMaterial ScienceImproved thermal stability and mechanical properties through oxadiazole incorporation .

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility : Most analogs are synthesized via nucleophilic substitution or coupling reactions, with purity confirmed by NMR and MS (>95% in most cases) .
Antibacterial Activity:
  • : N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-oxadiazole derivatives (e.g., 8a-k) showed potent activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 2–16 µg/mL. Hemolytic activity was modest (<15% at 100 µg/mL), suggesting selectivity .
  • : Sulfonamide analogs (e.g., Compound 3) exhibited inhibitory activity comparable to ciprofloxacin, highlighting the benzodioxin scaffold’s versatility in antibacterial design .
  • Target Compound : While antibacterial data are unavailable, the dichloro group may enhance membrane penetration, similar to chlorinated antibiotics like chloramphenicol.
Immunomodulatory and Enzyme Inhibition:
  • D4476 : Inhibits Treg cell differentiation (IC₅₀ ~1 µM) via PD-1/PD-L1 pathway disruption, demonstrating the benzodioxin core’s applicability in immunology.
  • Compound 11 : 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid showed anti-inflammatory activity (ED₅₀ = 25 mg/kg) comparable to ibuprofen, suggesting the scaffold’s utility in inflammation.
Cytotoxicity:
  • : Hemolytic activity for oxadiazole derivatives was <15%, indicating low erythrocyte toxicity .
  • : D4476 induced apoptosis in cancer cells at 10 µM, suggesting context-dependent toxicity .

Activity Summary: The target compound’s dichloro substitution may position it between antibacterial and immunomodulatory analogs, though empirical data are needed.

Pharmacokinetic and Physicochemical Properties
  • Metabolic Stability : Sulfur-containing analogs (e.g., BG02064) may exhibit slower hepatic clearance due to sulfur’s resistance to oxidation .
  • Molecular Weight : The target compound (MW ~369) falls within the typical range for drug-like molecules (300–500 Da), similar to most analogs .

Biological Activity

2,4-Dichloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a dichlorobenzamide core linked to a 1,3,4-oxadiazole moiety and a benzodioxin substituent. Its molecular formula is C15H13Cl2N3O3C_{15}H_{13}Cl_2N_3O_3 with a molecular weight of approximately 360.19 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with appropriate oxadiazole precursors and chlorinated benzamides. The detailed synthetic route may include steps such as:

  • Formation of the oxadiazole ring through cyclization.
  • Coupling reactions to attach the benzodioxin moiety.

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit notable anticancer properties. For instance:

  • In vitro studies demonstrated that derivatives similar to this compound inhibit cancer cell proliferation across various types including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) .

Antimicrobial Activity

Research has also focused on the antimicrobial potential of related benzamide compounds:

  • In vitro assays showed varying degrees of activity against Gram-positive and Gram-negative bacteria. Compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to 200 µg/mL against tested strains like Staphylococcus aureus and Escherichia coli .

The biological activity is often attributed to the ability of these compounds to interfere with cellular processes such as:

  • Inhibition of key enzymes involved in DNA synthesis.
  • Induction of apoptosis in cancer cells through various signaling pathways.
  • Disruption of microbial cell wall synthesis , leading to cell lysis.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by:

  • Substituents on the benzene ring.
  • The position and type of halogens or functional groups attached to the oxadiazole.

A comparative analysis shows that compounds with electron-withdrawing groups tend to enhance anticancer activity while maintaining lower toxicity profiles .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Study on RET Kinase Inhibition : A derivative containing an oxadiazole was shown to inhibit RET kinase effectively in vitro and in vivo models .
  • Zebrafish Embryo Toxicity Studies : Assessments indicated that certain derivatives exhibit low toxicity towards zebrafish embryos while retaining biological activity .

Q & A

What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

  • (Basic) *
    Answer:
    The synthesis typically involves condensation reactions between substituted benzaldehyde derivatives and heterocyclic precursors. For example, a similar triazole derivative was synthesized by refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol and glacial acetic acid for 4 hours, followed by solvent evaporation and filtration . Key optimization parameters include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
  • Catalysts : Acidic conditions (e.g., acetic acid) facilitate imine formation.
  • Reaction time : Extended reflux durations (6–8 hours) could improve yields if intermediates are sterically hindered.
  • Purification : Column chromatography or recrystallization ensures purity, with HPLC monitoring (≥95% purity threshold) .

How can spectroscopic and crystallographic techniques validate the structural integrity of this compound?

  • (Basic) *
    Answer:
    A multi-technique approach is critical:
  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks. Aromatic protons in the benzodioxin moiety typically resonate at δ 6.8–7.5 ppm, while oxadiazole carbons appear near δ 160–165 ppm .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., C=O bonds ~1.21 Å, C-N bonds ~1.33 Å in analogous benzamides) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+^+ at m/z 449.02 for C19_{19}H12_{12}Cl2_2N3_3O3_3) .
    Cross-validation with computational simulations (e.g., DFT-optimized geometries) reduces ambiguity .

How can computational modeling predict this compound’s bioactivity, and what experimental validations are necessary?

  • (Advanced) *
    Answer:
  • Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) or kinase enzymes using AutoDock Vina. Prioritize binding poses with ΔG ≤ -8 kcal/mol and hydrogen bonds to catalytic residues (e.g., Arg120 in COX-2) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å acceptable) .
  • Experimental validation :
    • In vitro assays : Measure IC50_{50} values in enzyme inhibition assays (e.g., COX-2 ELISA).
    • SAR studies : Modify the oxadiazole or benzodioxin moieties to correlate structural changes with activity trends .

What strategies resolve contradictions between in vitro bioactivity data and computational predictions?

  • (Advanced) *
    Answer:
    Discrepancies often arise from oversimplified docking models or unaccounted cellular factors. Mitigation strategies include:

Proteoliposome assays : Incorporate membrane permeability effects (e.g., PAMPA for logP > 3).

Metabolite screening : Use LC-MS to identify degradation products that may alter activity .

Free-energy calculations : Apply MM-PBSA/GBSA to refine binding affinity predictions .

Orthogonal assays : Validate hits in cell-based models (e.g., cytotoxicity in HEK293 cells) to confirm target engagement .

How can researchers design environmental fate studies to assess this compound’s persistence and transformation pathways?

  • (Advanced) *
    Answer:
    Adopt a tiered approach:

Laboratory studies :

  • Hydrolysis : Incubate at pH 3–9 (25–50°C) and monitor degradation via HPLC. Chlorine substituents may confer stability at neutral pH .
  • Photolysis : Expose to UV light (λ = 254 nm) to simulate sunlight-driven breakdown.

Biotic transformations : Use soil microcosms with 14C^{14}C-labeled compound to track mineralization rates.

QSAR modeling : Predict bioaccumulation (logKow_{ow} ~3.5) and ecotoxicity (e.g., EC50_{50} for Daphnia magna) .

What methodological frameworks link this compound’s research to broader pharmacological or chemical theories?

  • (Advanced) *
    Answer:
  • Pharmacophore modeling : Align the oxadiazole-benzodioxin scaffold with known kinase inhibitors (e.g., ATP-binding motifs) to hypothesize mechanisms .
  • Retrosynthetic analysis : Apply Corey’s principles to deconstruct the molecule into commercially available precursors (e.g., 2,4-dichlorobenzoic acid) .
  • Systems biology : Integrate omics data (transcriptomics/proteomics) to map off-target effects in disease models .

How can researchers address batch-to-batch variability in biological activity studies?

  • (Advanced) *
    Answer:
  • Quality control : Enforce strict synthesis protocols (e.g., ≥95% purity via HPLC) and characterize each batch with 1H^1H NMR .
  • Statistical design : Use randomized block designs (e.g., 4 replicates per batch) to isolate variability sources .
  • Meta-analysis : Pool data from multiple studies to identify outliers and adjust for batch effects .

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